3-(Phenoxymethyl)piperidine
Overview
Description
3-(Phenoxymethyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Probes for σ Receptors
3-(Phenoxymethyl)piperidine derivatives, specifically halogenated 4-(phenoxymethyl)piperidines, have been studied for their potential as δ receptor ligands. These compounds have been synthesized and evaluated for their affinity and selectivity using receptor binding assays. One such compound, 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, was labeled with 123I and studied in vivo in rats, demonstrating high uptake and retention in the brain and other organs possessing σ receptors. These studies suggest that such compounds may be useful for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Local Anesthetic Applications
Research into derivatives of 4-phenylpiperidine, such as amino alkanol and amino alkanone derivatives, has shown promising local anesthetic action. These compounds have been synthesized and evaluated, demonstrating strong infiltration anesthetic action, exceeding that of lidocaine. They have been observed to have no intradermal irritation, necrosis, or redness, making them interesting compounds for infiltration anesthetics (Igarashi et al., 1983).
Potential Antidepressant Agents
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and screened as potential antidepressant agents. They were evaluated using the reserpine interaction test in mice and for their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions. Some compounds exhibited biological activity comparable to that of the antidepressant drug viloxazine (Balsamo et al., 1987).
Applications in Treating Gastrointestinal Motility Disorders
N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been explored for their potential as peripherally selective opioid antagonists suitable for treating gastrointestinal motility disorders. Specific compounds have shown high affinity for opioid receptors and potent mu receptor antagonist activity following administration, with a selective distribution to peripheral receptors (Zimmerman et al., 1994).
Conformational Studies in Medicinal Chemistry
The conformational aspects of 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, have been studied. A novel synthesis method for this compound was proposed, based on the catalytic hydrogenation of pyrrolylpyridine, which could be beneficial for producing large quantities for medicinal applications (Smaliy et al., 2011).
Mechanism of Action
Target of Action
3-(Phenoxymethyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are various types of cancer cells, including breast, prostate, colon, lung, and ovarian cancer cells . It acts as a potential clinical agent against these cancers when used alone or in combination with other drugs .
Mode of Action
The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . Both piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . For instance, it regulates the phosphatidylinositor-3-kinase/Akt signaling pathway, an important pathway for the survival of breast cancer cells . When breast cancer cell lines are treated with piperidine derivatives, the phosphorylation of the Ser473 residue on Akt is decreased, leading to the inhibition of the Akt signaling pathway .
Pharmacokinetics
Piperidine derivatives are known for their bioavailability-enhancing abilities . These properties are crucial in determining the compound’s impact on bioavailability, which in turn influences its therapeutic efficacy.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . It achieves this by inhibiting cell migration, inducing cell cycle arrest, and regulating crucial signaling pathways . This leads to decreased survivability of cancer cells and potential therapeutic benefits in various types of cancers .
Biochemical Analysis
Cellular Effects
It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(phenoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXUUHNIFYPKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576640 | |
Record name | 3-(Phenoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405059-85-0 | |
Record name | 3-(Phenoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.